molecular formula C12H13NO2 B1438644 5-hydroxy-2-propylisoquinolin-1(2H)-one CAS No. 1105194-02-2

5-hydroxy-2-propylisoquinolin-1(2H)-one

Cat. No.: B1438644
CAS No.: 1105194-02-2
M. Wt: 203.24 g/mol
InChI Key: NAZDTCOZWQNPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-2-propylisoquinolin-1(2H)-one: is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline The presence of a hydroxyl group at the 5th position and a propyl group at the 2nd position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-propylisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions:

    Starting Materials: The synthesis typically begins with a substituted benzaldehyde and a suitable amine.

    Cyclization Reaction: The key step involves the cyclization of these starting materials in the presence of a catalyst, such as a Lewis acid (e.g., aluminum chloride) or a Brønsted acid (e.g., sulfuric acid).

    Reaction Conditions: The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or acetic acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalyst Optimization: Employing optimized catalysts to improve reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification techniques, such as chromatography or crystallization, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-propylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydroisoquinoline derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-oxo-2-propylisoquinolin-1(2H)-one.

    Reduction: Formation of 5-hydroxy-2-propyldihydroisoquinolin-1(2H)-one.

    Substitution: Formation of 5-chloro-2-propylisoquinolin-1(2H)-one or 5-bromo-2-propylisoquinolin-1(2H)-one.

Scientific Research Applications

5-hydroxy-2-propylisoquinolin-1(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, such as anti-inflammatory, antioxidant, and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in biological assays to study its effects on various cellular processes.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-propylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.

    Pathways Involved: The compound may modulate pathways related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-hydroxyisoquinolin-1(2H)-one: Lacks the propyl group at the 2nd position.

    2-propylisoquinolin-1(2H)-one: Lacks the hydroxyl group at the 5th position.

    5-methoxy-2-propylisoquinolin-1(2H)-one: Contains a methoxy group instead of a hydroxyl group at the 5th position.

Uniqueness

5-hydroxy-2-propylisoquinolin-1(2H)-one is unique due to the presence of both the hydroxyl group at the 5th position and the propyl group at the 2nd position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-hydroxy-2-propylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-7-13-8-6-9-10(12(13)15)4-3-5-11(9)14/h3-6,8,14H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZDTCOZWQNPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C(C1=O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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